Ácido 5-(2,3,4-trimetoxifenil)-5-oxo-valérico

Descripción general

Descripción

The compound 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemistry, which may offer indirect information about the compound . For instance, the oxidation chemistry of 5-hydroxyindole under biomimetic conditions is explored, indicating a complex mixture of oligomeric products from oxidation reactions . Additionally, the detection and implications of 4,5-dioxovaleric acid (DOVA) are discussed, which is a compound structurally related to 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid . Furthermore, the alkylation properties of DOVA on DNA are investigated, providing a potential insight into the reactivity of similar compounds .

Synthesis Analysis

The synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as the oligomeric products from the oxidation of 5-hydroxyindole, suggests that oxidative conditions can lead to complex product formation . This information could be extrapolated to hypothesize potential synthetic routes for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, involving controlled oxidation steps.

Molecular Structure Analysis

While the molecular structure of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not analyzed in the papers, the structure of DOVA and its derivatives are examined . The studies on DOVA provide insights into the molecular interactions and reactivity that could be relevant to the molecular structure analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, considering the similarities in functional groups and potential reactivity patterns.

Chemical Reactions Analysis

The chemical reactions of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid are not directly reported, but the papers do discuss the reactivity of similar compounds. For example, the oxidation of 5-hydroxyindole leads to a variety of oligomeric products , and DOVA is shown to be an efficient alkylating agent of guanine moieties within DNA . These findings suggest that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid may also undergo oxidation and potentially form adducts with biomolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid are not described in the provided papers. However, the detection methods for DOVA, including high-performance liquid chromatography and fluorescence detection, indicate that similar compounds can be analyzed using these techniques . The reactivity of DOVA with DNA also provides a clue to the potential chemical properties of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, such as its reactivity towards nucleophilic sites in biomolecules .

Aplicaciones Científicas De Investigación

Efectos Anticancerígenos

Los compuestos que contienen el grupo TMP han mostrado notables efectos anticancerígenos al inhibir eficazmente la tubulina, la proteína de choque térmico 90 (Hsp90), la tioredoxina reductasa (TrxR), la demetilasa 1 específica de lisina de histonas (HLSD1), la quinasa 2 similar al receptor de activina (ALK2), la glicoproteína P (P-gp) y el receptor β del factor de crecimiento derivado de plaquetas .

Propiedades Antifúngicas y Antibacterianas

Algunos compuestos que contienen TMP han mostrado propiedades antifúngicas y antibacterianas prometedoras, incluidas actividades contra Helicobacter pylori y Mycobacterium tuberculosis .

Actividad Antiviral

Se han publicado informes sobre la actividad antiviral de los compuestos basados en TMP, que tienen potencial contra virus como el virus del síndrome de inmunodeficiencia adquirida (SIDA), el virus de la hepatitis C y el virus de la influenza .

Agentes Antiparasitarios

Los compuestos que contienen el TMP también han demostrado una eficacia significativa contra Leishmania, Malaria y Trypanosoma, lo que indica su potencial como agentes antiparasitarios .

Propiedades Antiinflamatorias, Antialzhéimer, Antidepresivas y Antimigrañosas

Estos compuestos se han asociado con propiedades antiinflamatorias, antialzhéimer, antidepresivas y antimigrañosas, lo que amplía su alcance terapéutico .

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been reported to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting . For instance, TMP-bearing compounds have shown notable anti-cancer effects by effectively inhibiting their targets .

Biochemical Pathways

Tmp-bearing compounds have been associated with various biological activities, indicating their potential to affect multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting their targets . They have also shown promising anti-fungal and anti-bacterial properties .

Action Environment

The success of tmp-bearing compounds in various applications suggests that they may exhibit stability and efficacy under a range of environmental conditions .

Propiedades

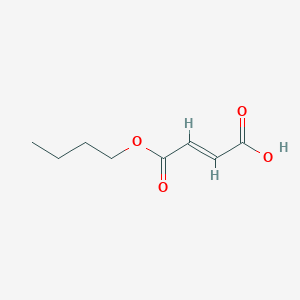

IUPAC Name |

5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-8-7-9(13(19-2)14(11)20-3)10(15)5-4-6-12(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZAPSUEQMAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598251 | |

| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16093-16-6 | |

| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.